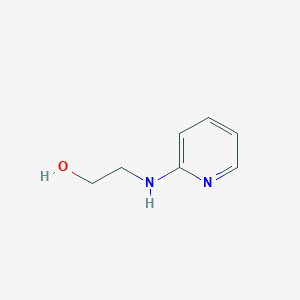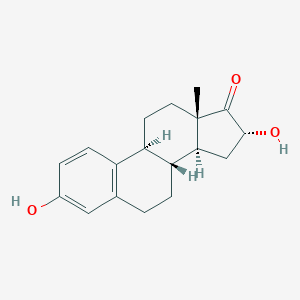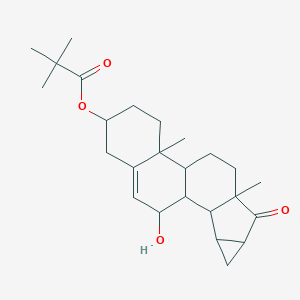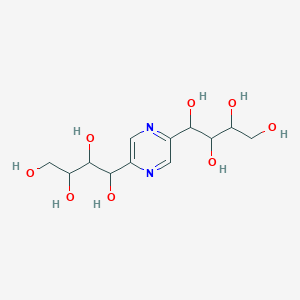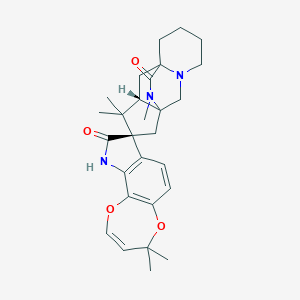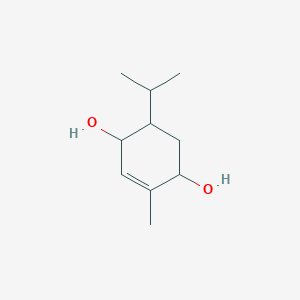
5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Isopropyl-2-methylcyclohex-2-ene-1,4-diol is a natural product found in Ligularia tongolensis, Boswellia sacra, and other organisms with data available.
Mechanism of Action
Mode of Action
It is known that the compound has antioxidant properties . This suggests that it may interact with its targets to prevent oxidative reactions, thereby extending the shelf life of products .
Biochemical Pathways
Its antioxidant properties suggest that it may influence pathways related to oxidative stress and cellular damage .
Pharmacokinetics
It is known that the compound is a white crystalline solid that is soluble in water and organic solvents such as ethanol and ether . This suggests that it may have good bioavailability.
Result of Action
Its antioxidant properties suggest that it may protect cells from oxidative damage .
Action Environment
Environmental factors can influence the action, efficacy, and stability of p-Menth-1-ene-3,6-diol. For example, its antioxidant properties may be more effective in environments with high levels of oxidative stress . Additionally, its solubility in water and organic solvents suggests that it may be stable in a variety of environments .
Biochemical Analysis
Biochemical Properties
It is known that this compound can undergo biotransformation, resulting in two products: p-menth-1-ene-7,8-diol and 8-hydroxy-p-menth-1-en-7-oic acid . The C-7 carbon is hydroxylated in the first step, followed by the primary alcohol oxidation to acid in the next step .
Molecular Mechanism
It is known that this compound can undergo enzymatic transformations in the system of bacteria, fungi, and insects
Properties
IUPAC Name |
2-methyl-5-propan-2-ylcyclohex-2-ene-1,4-diol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c1-6(2)8-5-9(11)7(3)4-10(8)12/h4,6,8-12H,5H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDEBGVXOFDWUAF-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(C(CC1O)C(C)C)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
170.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What are the different isomeric forms of p-menth-1-ene-3,6-diol identified in the research?
A1: Researchers have identified three isomers of p-menth-1-ene-3,6-diol with distinct melting points: 165°C, 54°C, and a newly discovered isomer with a melting point of 112°C [, ]. The isomer with a melting point of 112°C was found in Eucalyptus dives residues and synthesized through the oxidation of (-)-α-phellandrene with peracetic acid [].
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
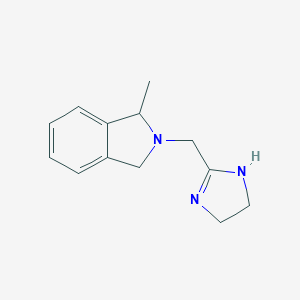
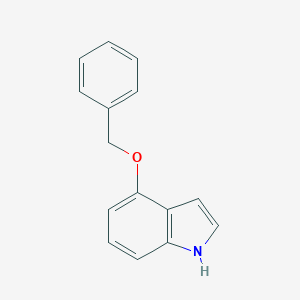
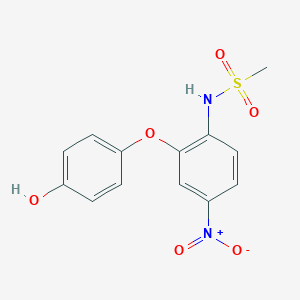
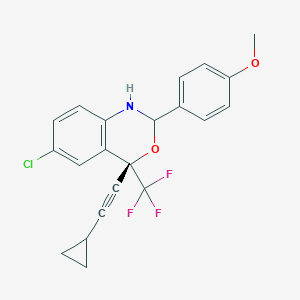
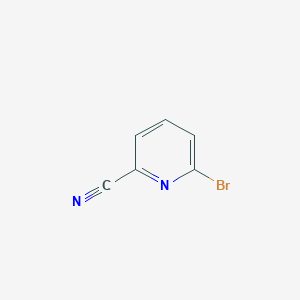
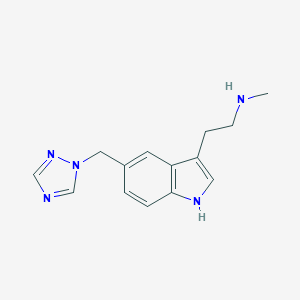
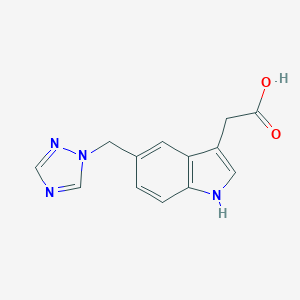
![2-{[(5-Bromopyridin-2-yl)methyl]amino}ethan-1-ol](/img/structure/B23236.png)
